PACAP (6-38) Exhibits >20-Fold Higher Potency at PAC1 Receptors Compared to PACAP (6-27)
PACAP (6-38) demonstrates significantly higher potency as a PAC1 receptor antagonist compared to the shorter fragment PACAP (6-27) . This difference is critical for experiments requiring robust blockade of PACAP-mediated signaling, particularly at lower concentrations to avoid off-target effects .
| Evidence Dimension | Inhibition of PACAP-27-stimulated adenylate cyclase activity |
|---|---|
| Target Compound Data | IC50 = 30 nM for PAC1 receptor |
| Comparator Or Baseline | PACAP (6-27) IC50 = 1,500 nM for PAC1 receptor |
| Quantified Difference | PACAP (6-38) is 50-fold more potent at PAC1 than PACAP (6-27) |
| Conditions | Recombinant rat PAC1 receptors expressed in CHO cells |
Why This Matters
Higher potency reduces the amount of compound required, minimizing potential off-target effects and lowering experimental costs.
